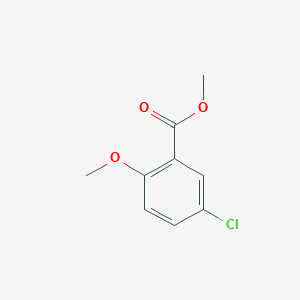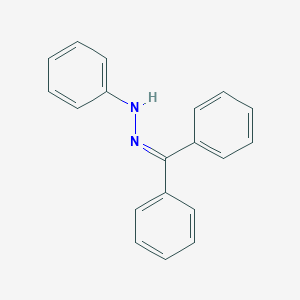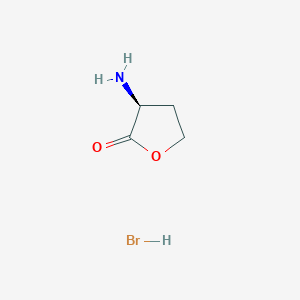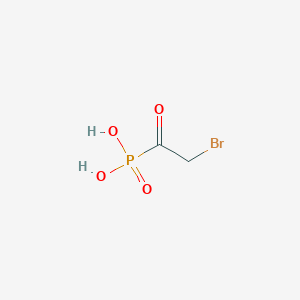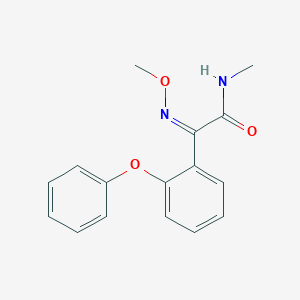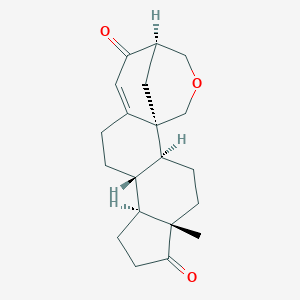
2,19-Moaed
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,19-Moaed is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of the natural hormone, progesterone, and has been found to possess unique properties that make it useful in various scientific studies. In
Mécanisme D'action
The mechanism of action of 2,19-Moaed is not fully understood. However, it is believed that the compound acts by binding to progesterone receptors in the body. This binding triggers a series of events that ultimately lead to the physiological effects of the compound.
Effets Biochimiques Et Physiologiques
2,19-Moaed has been found to have a variety of biochemical and physiological effects. The compound has been shown to regulate the menstrual cycle and has been used to treat conditions such as endometriosis and polycystic ovary syndrome. Additionally, 2,19-Moaed has been found to have anti-inflammatory properties and has been used in studies related to inflammation and autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using 2,19-Moaed in lab experiments is its ability to regulate the menstrual cycle. This makes it an ideal compound for studying female reproductive biology. Additionally, the compound has been found to have anti-inflammatory properties, which make it useful in studies related to inflammation and autoimmune diseases. However, one of the limitations of using 2,19-Moaed in lab experiments is the potential for side effects. The compound has been shown to have some adverse effects on the liver and kidneys, which may limit its use in certain studies.
Orientations Futures
There are many potential future directions for the study of 2,19-Moaed. One area of research that holds promise is the use of the compound in the treatment of autoimmune diseases. Additionally, 2,19-Moaed may be useful in the development of new contraceptives and fertility treatments. Finally, the compound may have applications in the development of new anti-inflammatory drugs.
Conclusion
In conclusion, 2,19-Moaed is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of the compound involves the modification of the natural hormone, progesterone. 2,19-Moaed has been found to have potential applications in the study of female reproductive biology, inflammation, and autoimmune diseases. The mechanism of action of the compound is not fully understood, but it is believed to act by binding to progesterone receptors in the body. The compound has a variety of biochemical and physiological effects and has advantages and limitations for use in lab experiments. Finally, there are many potential future directions for the study of 2,19-Moaed, including its use in the treatment of autoimmune diseases, the development of new contraceptives and fertility treatments, and the development of new anti-inflammatory drugs.
Méthodes De Synthèse
The synthesis of 2,19-Moaed involves the modification of the natural hormone, progesterone. This process involves the addition of a methyl group at the 2-position and a vinyl group at the 19-position of the progesterone molecule. The resulting compound is 2,19-Moaed. This synthesis method has been well-established and has been used to produce large quantities of the compound for scientific research.
Applications De Recherche Scientifique
2,19-Moaed has been found to have potential applications in various scientific fields. One of its primary uses is in the study of female reproductive biology. The compound has been shown to have a significant impact on the regulation of the menstrual cycle and has been used to study the effects of hormonal imbalances on female fertility. Additionally, 2,19-Moaed has been found to have anti-inflammatory properties and has been used in studies related to inflammation and autoimmune diseases.
Propriétés
Numéro CAS |
136182-63-3 |
|---|---|
Nom du produit |
2,19-Moaed |
Formule moléculaire |
C20H26O3 |
Poids moléculaire |
314.4 g/mol |
Nom IUPAC |
(1S,2S,5S,9S,10R,16R)-5-methyl-18-oxapentacyclo[14.3.1.01,13.02,10.05,9]icos-13-ene-6,15-dione |
InChI |
InChI=1S/C20H26O3/c1-19-7-6-16-14(15(19)4-5-18(19)22)3-2-13-8-17(21)12-9-20(13,16)11-23-10-12/h8,12,14-16H,2-7,9-11H2,1H3/t12-,14+,15+,16+,19+,20-/m1/s1 |
Clé InChI |
KQTAMTBUQUXVAK-MFDYCWBWSA-N |
SMILES isomérique |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=CC(=O)[C@@H]5C[C@]34COC5 |
SMILES |
CC12CCC3C(C1CCC2=O)CCC4=CC(=O)C5CC34COC5 |
SMILES canonique |
CC12CCC3C(C1CCC2=O)CCC4=CC(=O)C5CC34COC5 |
Synonymes |
2,19-(methyleneoxy)androst-4-ene-3,17-dione 2,19-MOAED |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzenemethanol, 2-[(1R)-3-(methylamino)-1-phenylpropoxy]-](/img/structure/B154162.png)
![3-amino-3-[2-(difluoromethoxy)phenyl]propanoic Acid](/img/structure/B154163.png)
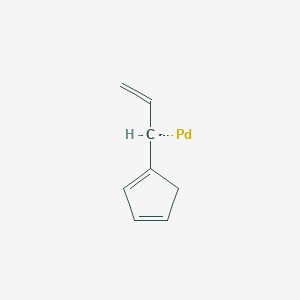
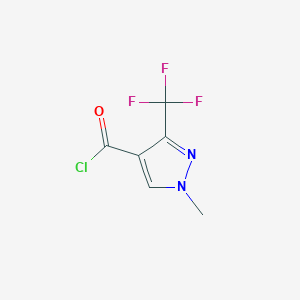
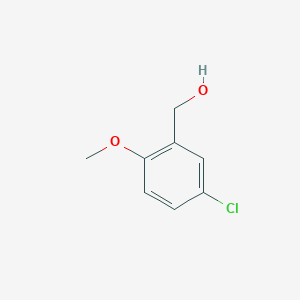
![[(2S,5R)-5-(6-oxo-3H-purin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B154168.png)
